molecular formula C41H51N5O8Si B12353571 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

Cat. No.: B12353571
M. Wt: 770.0 g/mol
InChI Key: QPMMQENACYADJM-ZLFIQARGSA-N
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Description

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base linked to a modified sugar moiety, making it a candidate for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting groups such as tert-butyldimethylsilyl chloride and bis(4-methoxyphenyl)phenylmethanol, as well as coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the purine base.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like pyridinium chlorochromate (PCC), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the purine base may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biochemical pathways involving purine bases.

    Medicine: As a potential therapeutic agent for targeting specific molecular pathways.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide likely involves interactions with specific molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to downstream effects on cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide may include other purine derivatives and nucleoside analogs. Examples include:

  • 9-(β-D-Arabinofuranosyl)adenine (Ara-A)
  • 2’,3’-Dideoxyinosine (ddI)
  • 2’,3’-Dideoxyadenosine (ddA)

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the tert-butyl(dimethyl)silyl group and the bis(4-methoxyphenyl)-phenylmethoxy moiety. These features may confer unique properties, such as increased stability, solubility, or specificity for certain molecular targets.

Properties

Molecular Formula

C41H51N5O8Si

Molecular Weight

770.0 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31-34,38,47H,23H2,1-9H3,(H,44,45,48,49)/t31-,32?,33-,34-,38-/m1/s1

InChI Key

QPMMQENACYADJM-ZLFIQARGSA-N

Isomeric SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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